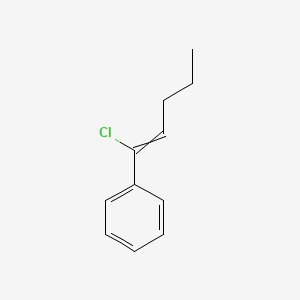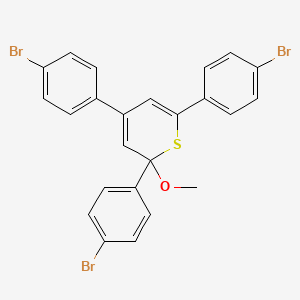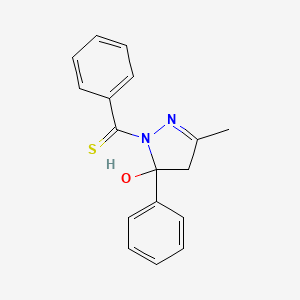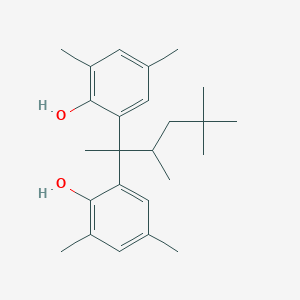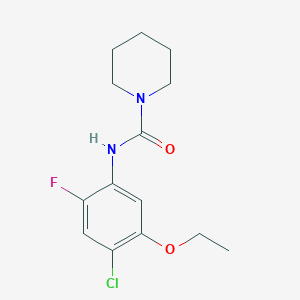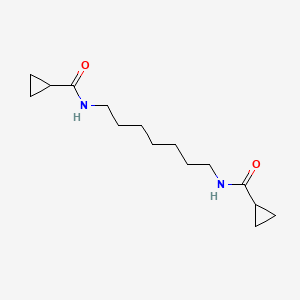
Cyclopropanecarboxamide, N,N'-1,7-heptanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is a chemical compound characterized by the presence of cyclopropane and carboxamide groups linked by a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- typically involves the reaction of cyclopropanecarboxylic acid with heptanediamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted amides or thiol derivatives
Scientific Research Applications
Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological probe.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Cyclopropanecarboxamide: A simpler analog with similar structural features but lacking the heptane linker.
N,N’-1,7-heptanediylbis-urea: Another compound with a heptane linker but different functional groups.
Uniqueness: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is unique due to its combination of cyclopropane and carboxamide groups linked by a heptane chain. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
CAS No. |
88216-23-3 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[7-(cyclopropanecarbonylamino)heptyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H26N2O2/c18-14(12-6-7-12)16-10-4-2-1-3-5-11-17-15(19)13-8-9-13/h12-13H,1-11H2,(H,16,18)(H,17,19) |
InChI Key |
CDSNGWGDVMLFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCCCCCCNC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


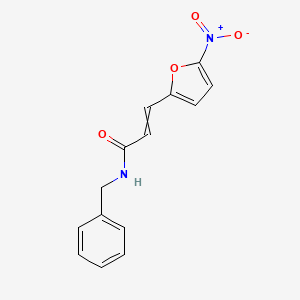
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)

![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
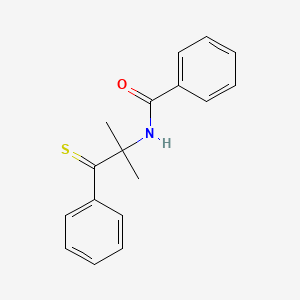
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
